molecular formula C9H16ClNO3 B2950776 Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride CAS No. 2031259-07-9

Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride

Cat. No. B2950776
CAS RN: 2031259-07-9
M. Wt: 221.68
InChI Key: GMXIVBXDEWBIFM-UHFFFAOYSA-N
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Description

“Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2031259-07-9 . It has a molecular weight of 221.68 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO3.ClH/c1-12-8(11)7-9(6-10-7)2-4-13-5-3-9;/h7,10H,2-6H2,1H3;1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . More detailed physical and chemical properties were not available in the web search results.

Advantages and Limitations for Lab Experiments

One advantage of methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride is that it is relatively easy to synthesize in the laboratory. Additionally, it has been found to have low toxicity levels, which makes it a relatively safe compound to work with. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may make it difficult to develop drugs based on its properties.

Future Directions

There are several future directions for research involving methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride. One potential direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease. Another potential direction is to explore its potential as a treatment for anxiety and depression. Additionally, further research is needed to fully understand its mechanism of action, which may lead to the development of new drugs based on its properties.
Conclusion:
This compound is a promising compound that has potential applications in various fields, including drug development and the treatment of neurological disorders. While its exact mechanism of action is not fully understood, it has been found to have anticonvulsant, anxiolytic, and antidepressant properties, as well as neuroprotective effects. Further research is needed to fully understand its properties and potential applications.

Synthesis Methods

Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride can be synthesized through a multistep process involving the reaction of 7-oxa-2-azaspiro[3.5]nonane with methyl chloroformate and hydrochloric acid. The final product is obtained through purification using column chromatography.

Scientific Research Applications

Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride has been studied for its potential use in the development of new drugs. It has been found to have anticonvulsant, anxiolytic, and antidepressant properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

methyl 7-oxa-2-azaspiro[3.5]nonane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-12-8(11)7-9(6-10-7)2-4-13-5-3-9;/h7,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXIVBXDEWBIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2(CCOCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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